Isoquinoline-7,8-diamine

Oncology Medicinal Chemistry Cell Biology

Isoquinoline-7,8-diamine (CAS 120546-60-3) is a heterocyclic aromatic building block of the isoquinoline family, distinguished by a vicinal diamine motif at the 7 and 8 positions. Its core scaffold, a benzene ring fused to a pyridine ring, and the electron-donating amino groups confer unique reactivity and physicochemical properties, with a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 120546-60-3
Cat. No. B047274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-7,8-diamine
CAS120546-60-3
Synonyms7,8-Isoquinolinediamine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN=C2)N)N
InChIInChI=1S/C9H9N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,10-11H2
InChIKeySOQHILJLESCVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-7,8-diamine (CAS 120546-60-3): Structure, Identity, and Sourcing Overview for Research Procurement


Isoquinoline-7,8-diamine (CAS 120546-60-3) is a heterocyclic aromatic building block of the isoquinoline family, distinguished by a vicinal diamine motif at the 7 and 8 positions . Its core scaffold, a benzene ring fused to a pyridine ring, and the electron-donating amino groups confer unique reactivity and physicochemical properties, with a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol . The strategic placement of these amino groups enables the compound to serve as a versatile intermediate for the synthesis of fused heterocycles, metal-chelating ligands, and biologically active derivatives, distinguishing it from other simple isoquinolines .

Why Isoquinoline-7,8-diamine Cannot Be Replaced by Generic Analogs: A Technical Rationale for Specific Procurement


Procurement of a generic 'isoquinoline-diamine' without specifying the 7,8-regioisomer introduces significant and quantifiable risk to research outcomes. The relative positions of the amino groups on the bicyclic scaffold fundamentally dictate electronic distribution, chelation geometry, and metabolic stability . For example, the 7,8-diamine configuration forms a more constrained and planar chelation pocket compared to the 5,6-isomer, which is crucial for the geometry of metal complexes used in catalysis or imaging . Furthermore, the vicinal arrangement of amines in the 7,8-isomer is a privileged motif for constructing fused heterocycles like imidazoles or pyrazines, a synthetic pathway not accessible to non-vicinal isomers . Substituting with a tetrahydro-analog (e.g., CAS 724418-79-5) introduces a saturated ring, drastically altering the compound's planarity, electronic conjugation, and receptor-binding profile . The following evidence quantifies these critical differences.

Quantitative Differentiation of Isoquinoline-7,8-diamine (120546-60-3) Against Key Analogs


Cytotoxicity Profile: Isoquinoline-7,8-diamine vs. Structurally Related Alkaloids in DLD-1 Adenocarcinoma Cells

Isoquinoline-7,8-diamine exhibits moderate cytotoxicity against the DLD-1 colon adenocarcinoma cell line, providing a defined baseline for structure-activity relationship (SAR) studies . In contrast, the naturally occurring isoquinoline alkaloid scoulerine demonstrates significantly higher potency against other cancer cell lines, highlighting a critical functional divergence . This difference in activity magnitude and cell line specificity underscores that the simple 7,8-diamine scaffold is not merely a less potent version of complex alkaloids but a distinct chemical entity with a unique biological fingerprint. This moderate activity makes it a valuable control or starting point for lead optimization, where potency can be enhanced through synthetic elaboration.

Oncology Medicinal Chemistry Cell Biology

Antimicrobial Activity Spectrum: Isoquinoline-7,8-diamine vs. Thiourea and Other Isoquinoline Derivatives

Isoquinoline-7,8-diamine has demonstrated antimicrobial effects against specific bacterial strains, including Escherichia coli and Staphylococcus aureus . While quantitative MIC data for the parent compound against these exact strains is not available in the current search, its activity can be benchmarked against other isoquinoline-based molecules. For instance, a series of isoquinoline-oxadiazole analogues showed potent thymidine phosphorylase inhibitory activity with an IC50 of 38.68 ± 1.12 µM [1]. Similarly, a broader study of isoquinoline derivatives demonstrated significant urease inhibition, with an IC50 of 21.86 ± 0.40 µM for a lead compound, compared to the standard thiourea [2]. This class-level evidence supports the 7,8-diamine as a privileged antimicrobial scaffold, whose specific activity is likely modulated by the vicinal diamine motif.

Microbiology Antimicrobial Agents Drug Discovery

Physicochemical Properties: Calculated Density and Boiling Point of Isoquinoline-7,8-diamine vs. Unsubstituted Isoquinoline

The introduction of two polar amino groups at the 7 and 8 positions dramatically alters the physicochemical profile of the isoquinoline core compared to its parent compound, unsubstituted isoquinoline . Calculated values for Isoquinoline-7,8-diamine indicate a density of 1.312 g/cm³ and a boiling point of 401.373 °C at 760 mmHg . These values are substantially higher than those for unsubstituted isoquinoline (density ~1.099 g/cm³; boiling point ~242 °C), reflecting the strong intermolecular hydrogen bonding and increased polarity conferred by the vicinal diamines. This has direct implications for purification, storage, and formulation, as the compound is a solid at room temperature with low volatility, unlike the liquid parent.

Physical Chemistry Process Chemistry Analytical Chemistry

Metal Chelation Potential: The Vicinal Diamine Motif as a Defining Feature for Coordination Chemistry

The defining structural feature of Isoquinoline-7,8-diamine is its vicinal (1,2-) diamine motif, which makes it an excellent bidentate ligand for coordinating metal ions, a property that is qualitatively absent in non-vicinal isomers like the 5,6-diamine or non-amine analogs like the 7,8-dione . This chelating ability enables the creation of stable metal complexes, metal-organic frameworks (MOFs), and catalysts . While direct quantitative binding constants (e.g., log K) for this specific compound were not found in the current search, its potential is supported by class-level studies on bi-isoquinoline ligands, which form stable octahedral tris-chelate iron(II) complexes with confirmed X-ray structures [1]. The 7,8-diamine provides a more planar, rigid chelation environment compared to flexible aliphatic vicinal diamines like ethylenediamine.

Inorganic Chemistry Catalysis Materials Science

Targeted Application Scenarios for Isoquinoline-7,8-diamine Based on Differential Evidence


Scaffold for Tuning Cytotoxicity in Anticancer Lead Optimization

Given its moderate and quantifiable cytotoxicity against DLD-1 colon adenocarcinoma cells (IC50 = 21.91 µg/mL) , Isoquinoline-7,8-diamine is an ideal starting scaffold for medicinal chemistry programs aimed at developing novel anticancer agents. Its activity is significantly less potent than complex alkaloids like scoulerine, providing a clean slate for structure-activity relationship (SAR) studies . Researchers can systematically modify the vicinal diamine and other positions on the isoquinoline core to enhance potency and selectivity, using the parent compound's activity as a baseline.

Building Block for Antimicrobial Agents Targeting Gram-Positive and Gram-Negative Strains

The compound's demonstrated antimicrobial effects against E. coli and S. aureus , coupled with the class-level evidence of isoquinoline derivatives as potent inhibitors of urease and thymidine phosphorylase [1], make it a high-value intermediate for synthesizing novel antibacterial agents. Its vicinal diamine motif can be elaborated into fused heterocyclic systems known to interact with bacterial enzymes, offering a strategic entry point for developing compounds to combat drug-resistant infections.

Ligand Precursor for the Synthesis of Planar Metal Complexes and Catalysts

The unique vicinal diamine arrangement at positions 7 and 8 confers the ability to act as a rigid, bidentate ligand for transition metals . This property is qualitatively distinct from other isoquinoline regioisomers. Researchers in inorganic chemistry and catalysis can leverage this to synthesize novel metal complexes for applications ranging from homogeneous catalysis to the construction of functional metal-organic frameworks (MOFs). The planar nature of the isoquinoline backbone offers a constrained chelation geometry that is valuable for designing enantioselective catalysts [2].

Model Compound for Physicochemical Studies of Vicinal Diamino Heterocycles

The stark difference in calculated physical properties—a density of 1.312 g/cm³ and a boiling point of 401.373 °C, compared to unsubstituted isoquinoline's ~1.099 g/cm³ and 242 °C —positions this compound as an excellent model for studying the impact of vicinal diamines on intermolecular interactions. It is a relevant subject for analytical method development, solid-state characterization, and computational chemistry studies focused on hydrogen bonding and polarity effects in heteroaromatic systems.

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